molecular formula C5H6N2O2S B2564809 1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione CAS No. 5718-87-6

1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione

Cat. No.: B2564809
CAS No.: 5718-87-6
M. Wt: 158.18
InChI Key: VSHNGALPNIMBCM-UHFFFAOYSA-N
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Description

1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione is a heterocyclic compound that features both imidazole and thiazole rings fused together

Preparation Methods

The synthesis of 1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with glyoxal in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or thiazole rings, often using reagents like alkyl halides or acyl chlorides. These reactions typically produce substituted derivatives with varied functional groups.

Scientific Research Applications

1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its use in therapeutic agents for treating various diseases.

    Industry: It is used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used.

Comparison with Similar Compounds

1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione can be compared with other heterocyclic compounds such as:

    Benzimidazole: Similar in structure but with a benzene ring fused to the imidazole ring.

    Thiazole: Contains a sulfur atom in the ring, similar to the thiazole part of the compound.

    Imidazole: A simpler structure with only the imidazole ring.

The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties not found in the individual imidazole or thiazole rings.

Biological Activity

1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Characterized by its fused imidazole and thiazole rings, this compound has been studied for various biological properties including antimicrobial and anticancer activities. This article synthesizes current research findings and provides a comprehensive overview of its biological activity.

  • Molecular Formula : C5_5H6_6N2_2O2_2S
  • Molecular Weight : 158.18 g/mol
  • CAS Number : 5718-87-6

The compound's structure allows it to interact with biological systems effectively, making it a candidate for drug development.

Biological Activity Overview

This compound exhibits a range of biological activities:

Anticancer Activity

Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, studies have shown that certain imidazo[2,1-b]thiazoles exhibit promising cytotoxicity against various cancer cell lines. Notably:

  • Cytotoxicity Studies : In vitro studies demonstrated that specific derivatives showed IC50 values as low as 1.12 μM against breast cancer cell lines (MDA-MB-231) .
CompoundCell LineIC50 (μM)
9iMDA-MB-2311.65
9mMDA-MB-2311.12

These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a comparative study of imidazo[2,1-b]thiazole derivatives:

  • Antimicrobial Effects : Several derivatives demonstrated significant activity against bacterial strains, indicating potential as an antimicrobial agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • DNA Interaction : It can potentially intercalate into DNA or affect its replication processes.

Case Studies and Research Findings

Several studies have elucidated the biological effects of this compound:

  • Cytotoxicity in Cancer Cells : A study reported that imidazo[2,1-b]thiazoles exhibited selective cytotoxicity against prostate (DU-145), breast (MDA-MB-231), and cervical (HeLa) cancer cells .
  • Apoptosis Induction : Detailed assays indicated that certain derivatives triggered apoptosis in MDA-MB-231 cells through mechanisms involving cell cycle arrest and reactive oxygen species (ROS) generation .
  • Synthesis and Evaluation : Research highlighted the synthesis of various derivatives which were tested for their antiproliferative activity across multiple cancer cell lines .

Properties

IUPAC Name

3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c8-4-3-1-10-2-7(3)5(9)6-4/h3H,1-2H2,(H,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHNGALPNIMBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)NC(=O)N2CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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